molecular formula C9H9BrF2O B2925676 3-(4-Bromo-2,6-difluorophenyl)propan-1-ol CAS No. 1000528-24-4

3-(4-Bromo-2,6-difluorophenyl)propan-1-ol

Cat. No. B2925676
CAS RN: 1000528-24-4
M. Wt: 251.071
InChI Key: XXUTVIXQLDIRHA-UHFFFAOYSA-N
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Description

3-(4-Bromo-2,6-difluorophenyl)propan-1-ol is a chemical compound with the CAS Number: 1000528-24-4 . It has a molecular weight of 251.07 . The IUPAC name for this compound is 3-(4-bromo-2,6-difluorophenyl)-1-propanol . It is stored at room temperature and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H9BrF2O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h4-5,13H,1-3H2 . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Stereocontrolled Synthesis

Researchers have developed methods for the highly stereocontrolled synthesis of fluorinated compounds, such as 1,1,1-Trifluoro-2,3-epoxypropane, using lipase-mediated kinetic resolution. This approach has been applied to synthesize compounds with high enantiomeric purity, demonstrating the potential for creating advanced materials and pharmaceuticals with specific stereochemistry (Shimizu, Sugiyama, & Fujisawa, 1996).

Antifungal Activity

The synthesis and evaluation of 1,2,3-Triazole derivatives for antifungal activity against Candida strains highlight the bioactive potential of halogen-substituted compounds. The research points to the possibility of developing new antifungal agents based on structural modifications of these compounds (Lima-Neto et al., 2012).

Chemical Synthesis and Bromination Techniques

Studies on the regio- and chemoselective bromination of cyclic and acyclic compounds provide valuable insights into synthesizing bromo-substituted phenylpropanols and their analogues. These methodologies are crucial for organic synthesis, offering pathways to diverse functionalized molecules (Shirinian et al., 2012).

Material Science and Polymer Research

Research on the synthesis of novel fluorine-containing polyethers using highly fluorinated monomers, such as 1,3-bis(1,1,1,3,3,3-hexafluoro-2-pentafluorophenylmethoxy-2-propyl)benzene, demonstrates the development of materials with low dielectric constants and high thermal stability. These materials are of interest for applications in electronics and as components in advanced composites (Fitch et al., 2003).

Analytical and Physical Chemistry

Investigations into the physicochemical properties of fluorinated alcohols in aqueous solutions, such as the study on 1,1,1-Trifluoro-propan-2-ol, offer insights into the interactions of fluorinated compounds with water. These studies are essential for understanding the solubility, miscibility, and behavior of fluorinated compounds in biological and environmental systems (Fioroni et al., 2003).

Safety and Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards associated with the compound. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes provide guidance on how to handle the compound safely.

properties

IUPAC Name

3-(4-bromo-2,6-difluorophenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF2O/c10-6-4-8(11)7(2-1-3-13)9(12)5-6/h4-5,13H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUTVIXQLDIRHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)CCCO)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1000528-24-4
Record name 3-(4-bromo-2,6-difluorophenyl)propan-1-ol
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